molecular formula C26H23F4NO3 B3127422 ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 338414-99-6

ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No. B3127422
CAS RN: 338414-99-6
M. Wt: 473.5 g/mol
InChI Key: UJLJISBNTYLFOK-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has several functional groups, including a carboxylate ester group (COOEt), a ketone (C=O), and two phenyl rings, one of which is substituted with a fluorine atom and the other with a trifluoromethyl group (CF3). These functional groups and the overall structure suggest that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinoline ring system, with the various substituents adding complexity to the structure. The presence of the electron-withdrawing fluorine and trifluoromethyl groups could have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate ester and ketone groups could influence its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Optoelectronic Materials

A significant area of application for this compound is in the development of optoelectronic materials. Research highlights the importance of incorporating quinoline derivatives into π-extended conjugated systems for creating novel optoelectronic materials. These materials are of great interest due to their electroluminescent properties and potential use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinolines are explored for their nonlinear optical materials and colorimetric pH sensor applications. Iridium complexes based on quinoline derivatives showcase high-efficiency phosphorescent materials for OLED applications, demonstrating the compound's role in advancing optoelectronic device technology (Lipunova et al., 2018).

Synthetic Methodologies

The compound is also involved in the synthesis of other complex molecules, showcasing its role in organic chemistry. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of certain anti-inflammatory and analgesic materials, demonstrates the compound's utility in facilitating the synthesis of medically relevant materials. This highlights the broader impact of the compound in drug development and synthesis methodologies (Qiu et al., 2009).

Corrosion Inhibitors

Quinoline derivatives, which include the discussed compound, are utilized as effective anticorrosive materials. Their application is especially relevant in protecting metals from corrosion, attributing to their ability to form highly stable chelating complexes with surface metallic atoms. This application is critical in industrial settings where metal preservation is essential (Verma et al., 2020).

Fluoroalkylation in Aqueous Media

Research into fluoroalkylation reactions, which often involve the use of compounds like the one , has been noted for its importance in incorporating fluorinated or fluoroalkylated groups into target molecules under environmentally friendly conditions. These reactions are pivotal for designing new pharmaceuticals, agrochemicals, and functional materials due to the unique properties imparted by fluorinated functionalities (Song et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to indole derivatives, which have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives, which share structural similarities with this compound, have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, cancer progression, and metabolic disorders .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to indole derivatives, it may exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be carried out to optimize its activity and selectivity .

properties

IUPAC Name

ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4NO3/c1-3-34-25(33)22-14(2)31-20-12-16(15-8-10-17(27)11-9-15)13-21(32)24(20)23(22)18-6-4-5-7-19(18)26(28,29)30/h4-11,16,23,31H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJISBNTYLFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=O)CC(C2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106939
Record name Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338414-99-6
Record name Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338414-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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